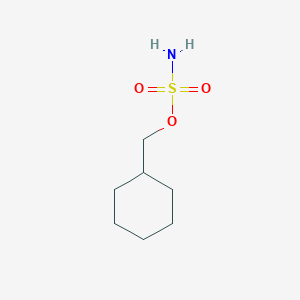
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride typically involves the reaction of 2-methyl-1H-1,3-benzodiazole with a suitable propan-1-amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanamide
- 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanoic acid
- 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanenitrile
Uniqueness
Compared to similar compounds, 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-aminedihydrochloride may exhibit unique properties such as enhanced biological activity or improved stability under certain conditions. These characteristics make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
2803863-33-2 |
|---|---|
Molekularformel |
C11H17Cl2N3 |
Molekulargewicht |
262.18 g/mol |
IUPAC-Name |
3-(2-methylbenzimidazol-1-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12;;/h2-3,5-6H,4,7-8,12H2,1H3;2*1H |
InChI-Schlüssel |
ZMQVYQQQCCNQNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N1CCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B13583639.png)
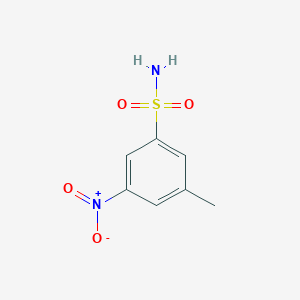
aminehydrochloride](/img/structure/B13583647.png)
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
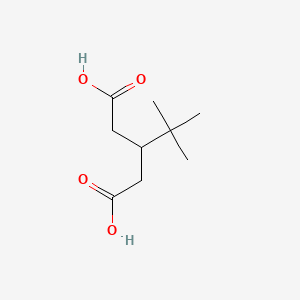
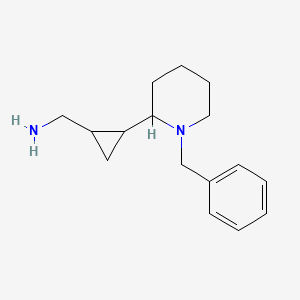

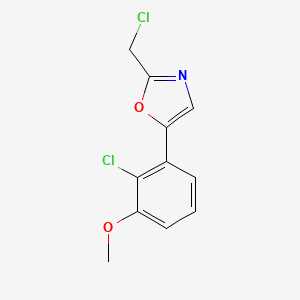
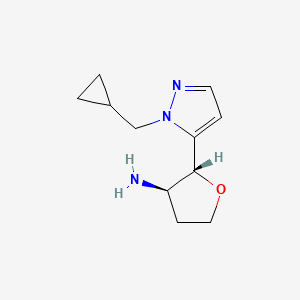
![2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B13583691.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)

